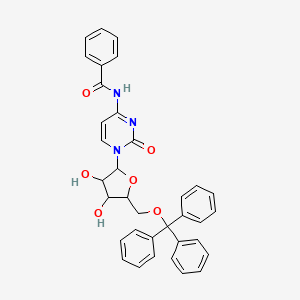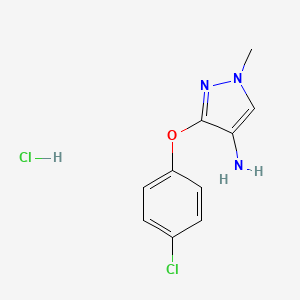
5'-O-Trt-N4-Bz-rC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trt-N4-Bz-rC involves the protection of the hydroxyl and amino groups of cytidine. The trityl group is used to protect the 5’-hydroxyl group, while the benzoyl group protects the N4-amino group. The reaction typically involves the use of trityl chloride and benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 5’-O-Trt-N4-Bz-rC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-O-Trt-N4-Bz-rC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove protective groups or modify the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trityl or benzoyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized nucleoside derivatives, while substitution reactions can yield a variety of modified nucleosides .
Scientific Research Applications
5’-O-Trt-N4-Bz-rC has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: The compound is used in the study of nucleic acid interactions and modifications.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5’-O-Trt-N4-Bz-rC involves its incorporation into nucleic acids, where it can interfere with the normal function of RNA and DNA. The compound targets specific molecular pathways involved in viral replication and cancer cell proliferation. By modifying the structure of nucleic acids, it can inhibit the activity of enzymes such as DNA and RNA polymerases, leading to the suppression of viral replication and tumor growth .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-2’-O-methylcytidine: This compound is a cytidine analog with similar protective groups but different modifications on the sugar moiety.
N4-Benzoylcytosine: Another cytidine analog with a benzoyl group protecting the amino group.
Uniqueness
5’-O-Trt-N4-Bz-rC is unique due to its specific combination of protective groups, which provides stability and allows for selective reactions. This makes it a valuable tool in the synthesis of modified nucleosides and in the study of nucleic acid interactions .
Properties
Molecular Formula |
C35H31N3O6 |
|---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H31N3O6/c39-30-28(44-33(31(30)40)38-22-21-29(37-34(38)42)36-32(41)24-13-5-1-6-14-24)23-43-35(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28,30-31,33,39-40H,23H2,(H,36,37,41,42) |
InChI Key |
VPHGCMRVEOZXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12225566.png)
![2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B12225570.png)
![3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B12225571.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/new.no-structure.jpg)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12225593.png)
![2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12225597.png)
![1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one](/img/structure/B12225598.png)
![N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12225610.png)
![Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12225611.png)
![7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12225616.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12225622.png)

![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12225627.png)
